Galanin Receptor Ligand M35 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C109H154F3N27O28 |

|---|---|

Molecular Weight |

2347.5 g/mol |

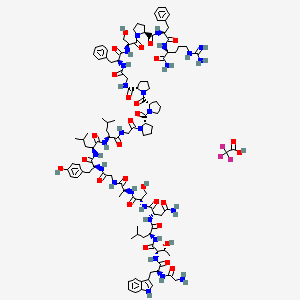

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C107H153N27O26.C2HF3O2/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112;3-2(4,5)1(6)7/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113);(H,6,7)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-;/m0./s1 |

InChI Key |

AUGHCBHCBNYFSH-ZRGIVSPOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

M35 TFA: A Technical Guide to its Binding Affinity for Galanin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of the chimeric peptide M35 TFA for the three galanin receptor subtypes (GalR1, GalR2, and GalR3). This document consolidates quantitative binding data, details experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.

Introduction to M35 and Galanin Receptors

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including nociception, cognition, and feeding behavior. It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. The development of selective ligands for these receptors is crucial for elucidating their specific functions and for therapeutic targeting.

M35 is a chimeric peptide, [galanin(1-13)-bradykinin(2-9)amide], that has been characterized as a high-affinity galanin receptor ligand.[1] It is often used as a non-selective galanin receptor antagonist in various experimental models.[2][3] This guide focuses on the binding characteristics of its trifluoroacetate (TFA) salt.

Quantitative Binding Affinity Data

The binding affinity of M35 TFA for human galanin receptors has been determined through radioligand binding assays. The data reveals high affinity for GalR1 and GalR2. While M35 is considered a non-selective antagonist, specific binding affinity data for GalR3 is not consistently reported, potentially due to experimental challenges such as low receptor expression on the cell surface.[4]

| Receptor Subtype | Ligand | Species | Assay Type | Affinity Constant (Ki) | Reference(s) |

| GalR1 | M35 TFA | Human | Radioligand Binding | 0.11 nM | [5] |

| GalR2 | M35 TFA | Human | Radioligand Binding | 2.0 nM | |

| GalR3 | M35 TFA | - | - | Not consistently reported |

Table 1: Summary of M35 TFA Binding Affinity for Human Galanin Receptors.

Galanin Receptor Signaling Pathways

The three galanin receptor subtypes couple to different G protein signaling pathways, leading to distinct downstream cellular responses. Understanding these pathways is essential for interpreting the functional consequences of M35 TFA binding.

-

GalR1 and GalR3 primarily couple to inhibitory G proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

GalR2 , in contrast, predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C, respectively.

Below are diagrams illustrating these signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of M35 TFA at galanin receptors.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound (M35 TFA) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of M35 TFA for GalR1 and GalR2.

Materials:

-

Cell membranes prepared from cells stably expressing human GalR1 or GalR2.

-

Radioligand (e.g., [¹²⁵I]-galanin).

-

Unlabeled M35 TFA.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target galanin receptor subtype to near confluence.

-

Harvest cells and homogenize in cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation (typically 3-20 µg of protein).

-

Add increasing concentrations of unlabeled M35 TFA.

-

Add a fixed concentration of the radioligand.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled galanin.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the M35 TFA concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of M35 TFA that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential to characterize the pharmacological activity of M35 TFA as an antagonist or agonist at the galanin receptors.

This assay measures the ability of M35 TFA to modulate cAMP levels, typically in response to an agonist.

Objective: To determine the functional antagonist/agonist activity of M35 TFA at GalR1 and GalR3.

Materials:

-

Cells stably expressing GalR1 or GalR3.

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

Galanin (as an agonist).

-

M35 TFA.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).

Procedure:

-

Cell Culture and Plating:

-

Culture cells expressing GalR1 or GalR3 and seed them into a multi-well plate.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of M35 TFA.

-

Stimulate the cells with a fixed concentration of galanin in the presence of Forskolin.

-

-

Agonist Mode:

-

Incubate the cells with varying concentrations of M35 TFA in the presence of Forskolin.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

-

Data Analysis:

-

In antagonist mode, determine the IC₅₀ of M35 TFA for the inhibition of the galanin-induced response.

-

In agonist mode, determine the EC₅₀ of M35 TFA for its effect on cAMP levels.

-

This assay measures changes in intracellular calcium concentration following receptor activation.

Objective: To determine the functional antagonist/agonist activity of M35 TFA at GalR2.

Materials:

-

Cells stably expressing GalR2.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Galanin (as an agonist).

-

M35 TFA.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

Procedure:

-

Cell Culture and Dye Loading:

-

Culture cells expressing GalR2 in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of M35 TFA.

-

Stimulate the cells with a fixed concentration of galanin.

-

-

Agonist Mode:

-

Stimulate the cells with varying concentrations of M35 TFA.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.

-

-

Data Analysis:

-

In antagonist mode, determine the IC₅₀ of M35 TFA for the inhibition of the galanin-induced calcium mobilization.

-

In agonist mode, determine the EC₅₀ of M35 TFA for its ability to induce calcium mobilization.

-

Conclusion

M35 TFA is a potent, non-selective ligand for galanin receptors, exhibiting high affinity for GalR1 and GalR2. Its characterization as a functional antagonist, and in some contexts a partial agonist, makes it a valuable tool for investigating the physiological roles of the galanin system. The experimental protocols detailed in this guide provide a framework for the continued study and development of ligands targeting galanin receptors. The provided visualizations of signaling pathways and experimental workflows offer a clear understanding of the underlying biological and methodological principles.

References

M35 TFA: A Technical Guide to a Non-Selective Galanin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of M35 trifluoroacetate (TFA), a chimeric peptide that acts as a high-affinity, non-selective antagonist for galanin receptors (GalR1, GalR2, and GalR3). M35 TFA is a valuable tool for investigating the physiological and pathological roles of the galanin system, which is implicated in a wide range of processes including neurotransmission, pain perception, mood regulation, and metabolic control. This document details the binding affinities of M35, its complex effects on intracellular signaling pathways, comprehensive experimental protocols for its characterization, and a logical workflow for its application in research and drug discovery.

Introduction to M35 TFA and Galanin Receptors

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1] These receptors are distributed throughout the central and peripheral nervous systems and are coupled to different intracellular signaling cascades. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, GalR2 primarily couples to Gq/11 proteins, activating phospholipase C and leading to the mobilization of intracellular calcium.

M35 is a chimeric peptide, specifically galanin(1-13)-bradykinin(2-9)amide, that has been developed as a tool to probe the functions of the galanin system.[2] It is a high-affinity ligand at galanin receptors and is widely used as a non-selective antagonist.[3][4] Its ability to block the actions of galanin at all three receptor subtypes makes it a powerful, albeit non-specific, tool for elucidating the overall role of galanin signaling in various physiological and disease models.

Quantitative Data: Binding Affinity of M35 TFA

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| GalR1 | M35 | Human | 0.11 | [5] |

| GalR2 | M35 | Human | 2.0 | |

| GalR3 | M35 | - | Not Determined | - |

Signaling Pathways and Mechanism of Action

M35 TFA's mechanism of action is complex, exhibiting both antagonistic and partial agonistic properties depending on the cellular context and its concentration. This dual activity is particularly evident in its modulation of cAMP levels.

At low nanomolar concentrations, M35 effectively antagonizes the inhibitory effect of galanin on forskolin-stimulated cAMP production, consistent with its role as a GalR1/GalR3 antagonist. However, at higher concentrations (typically above 10 nM), M35 can act as a partial agonist, independently inhibiting cAMP production. This intrinsic agonistic activity has also been observed in other cellular systems, such as the promotion of neurite outgrowth in dorsal root ganglion neurons in the absence of endogenous galanin.

The antagonistic action of M35 at the Gq/11-coupled GalR2 would be expected to manifest as an inhibition of galanin-induced intracellular calcium mobilization. While this is the presumed mechanism, specific experimental data on M35's effect on calcium flux is not extensively documented.

Visualizing Galanin Receptor Signaling

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of M35 TFA for galanin receptors.

Materials:

-

Cell membranes prepared from cells expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [125I]-Galanin.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

M35 TFA stock solution.

-

96-well plates and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of M35 TFA in binding buffer.

-

In a 96-well plate, add in order:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled galanin (for non-specific binding).

-

50 µL of the M35 TFA dilution.

-

50 µL of [125I]-Galanin at a final concentration close to its Kd.

-

100 µL of cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of M35 TFA by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Antagonist and Agonist Modes)

This protocol is designed to assess the dual antagonistic and agonistic effects of M35 TFA on cAMP production in cells expressing GalR1 or GalR3.

Materials:

-

Cells expressing GalR1 or GalR3 (e.g., Rin m 5F cells).

-

Cell culture medium.

-

Forskolin solution.

-

Galanin solution.

-

M35 TFA stock solution.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well plates.

Procedure:

-

Seed cells in a 384-well plate and culture overnight.

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of M35 TFA (e.g., 0.1 nM to 1 µM) for 15-30 minutes.

-

Add a fixed concentration of galanin (e.g., EC80) and a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubate for 30 minutes at room temperature.

-

-

Agonist Mode:

-

Incubate the cells with varying concentrations of M35 TFA in the presence of a fixed concentration of forskolin.

-

Incubate for 30 minutes at room temperature.

-

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Analyze the data to determine the IC50 of M35 TFA in antagonist mode and the EC50 in agonist mode.

Intracellular Calcium Mobilization Assay

This protocol is designed to evaluate the antagonistic effect of M35 TFA on GalR2-mediated calcium release.

Materials:

-

Cells expressing GalR2 (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Galanin solution.

-

M35 TFA stock solution.

-

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

To determine antagonist activity, inject varying concentrations of M35 TFA into the wells and incubate for a short period (e.g., 5-15 minutes).

-

Inject a fixed concentration of galanin (e.g., EC80) and immediately begin kinetic fluorescence measurements.

-

Analyze the change in fluorescence over time to determine the effect of M35 TFA on galanin-induced calcium mobilization.

Experimental Workflow for Characterizing M35 TFA

The characterization of a peptide antagonist like M35 TFA follows a logical progression from in vitro binding and functional assays to in vivo models to establish its pharmacological profile.

References

- 1. scbt.com [scbt.com]

- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Dual Agonist-Antagonist Properties of M35 TFA

Disclaimer: Extensive searches for a specific molecule designated "M35 TFA" with dual agonist-antagonist properties have not yielded any publicly available scientific data. The following guide is a structured template demonstrating the requested format and content for such a document. The data and experimental details provided are hypothetical and for illustrative purposes only, designed to meet the user's specifications for a technical whitepaper.

Abstract

M35 TFA has emerged as a novel compound exhibiting a unique pharmacological profile characterized by dual agonist-antagonist activity. This document provides a comprehensive overview of the core attributes of M35 TFA, including its binding affinities, functional activities, and the underlying signaling pathways it modulates. Detailed experimental protocols for the key assays used to characterize M35 TFA are provided, along with a quantitative summary of its in vitro properties. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of dual-acting molecular entities.

Quantitative Data Summary

The dual agonist-antagonist properties of M35 TFA have been quantified through a series of in vitro pharmacological assays. The following tables summarize the binding affinity (Ki), functional potency (EC50), and efficacy of M35 TFA at its primary molecular targets.

Table 1: Receptor Binding Affinity of M35 TFA

| Receptor Target | Radioligand | M35 TFA Ki (nM) |

| Receptor A | [3H]-Ligand X | 15.2 ± 2.1 |

| Receptor B | [125I]-Ligand Y | 45.8 ± 5.6 |

Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Functional Activity of M35 TFA

| Receptor Target | Assay Type | M35 TFA EC50 (nM) | M35 TFA Efficacy (% of standard agonist) |

| Receptor A | cAMP Accumulation | 22.5 ± 3.4 | 85% (Agonist) |

| Receptor B | Calcium Flux | 60.1 ± 7.8 | 15% (Partial Agonist/Antagonist) |

Data are presented as mean ± standard deviation from n=3 independent experiments.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of M35 TFA for Receptor A and Receptor B.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing either human Receptor A or human Receptor B were cultured to 80-90% confluency. Cells were harvested, and crude membrane preparations were prepared by homogenization and centrifugation. Protein concentration was determined using a BCA protein assay.

-

Binding Reaction: Membrane preparations (10-20 µg of protein) were incubated in binding buffer with a fixed concentration of either [3H]-Ligand X (for Receptor A) or [125I]-Ligand Y (for Receptor B) and a range of concentrations of M35 TFA.

-

Incubation and Filtration: The binding reactions were incubated for 60 minutes at room temperature. The reactions were terminated by rapid filtration through GF/B filters using a cell harvester. Filters were washed three times with ice-cold wash buffer.

-

Detection: For [3H]-Ligand X, filter-bound radioactivity was measured by liquid scintillation counting. For [125I]-Ligand Y, radioactivity was measured using a gamma counter.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. The IC50 values were determined by non-linear regression analysis, and Ki values were calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the agonist activity of M35 TFA at Receptor A.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human Receptor A were seeded into 96-well plates and grown to confluency.

-

Assay Procedure: Cells were pre-incubated with a phosphodiesterase inhibitor for 30 minutes. M35 TFA was then added at various concentrations and incubated for a further 30 minutes.

-

Detection: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).

-

Data Analysis: The concentration-response curves were generated, and EC50 values were determined using a four-parameter logistic equation.

Objective: To determine the functional activity of M35 TFA at Receptor B.

Methodology:

-

Cell Culture: U2OS cells stably expressing human Receptor B and a calcium-sensitive fluorescent dye reporter were seeded into 384-well plates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

-

Compound Addition and Signal Detection: The cell plate was placed in a fluorescent imaging plate reader (FLIPR). Baseline fluorescence was measured before the addition of M35 TFA at various concentrations. Changes in intracellular calcium were monitored in real-time.

-

Data Analysis: The peak fluorescence response was plotted against the concentration of M35 TFA to generate concentration-response curves and determine EC50 values.

Signaling Pathways and Experimental Workflows

M35 TFA Signaling at Receptor A

Caption: Agonist activity of M35 TFA at Receptor A leading to cAMP production.

M35 TFA Signaling at Receptor B

Caption: Antagonistic effect of M35 TFA at Receptor B on calcium signaling.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of M35 TFA.

The Chimeric Peptide M35 TFA: A Technical Guide to its Chemical Structure, Receptor Interaction, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and cellular signaling mechanisms of the galanin receptor ligand, M35 TFA. M35 is a synthetic chimeric peptide that has been instrumental in the study of galanin receptors, exhibiting complex binding affinities and functional activities that make it a valuable tool in neuroscience and drug discovery.

Chemical Structure and Properties

M35 is a chimeric peptide amide constructed from the N-terminal fragment of galanin (1-13) and the C-terminal fragment of bradykinin (2-9). The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process, where trifluoroacetic acid is used as a cleavage agent and for ion-pairing during chromatography.

Peptide Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH₂

Molecular Formula (Free Base): C₁₀₇H₁₅₃N₂₇O₂₆

Molecular Weight (Free Base): 2233.60 g/mol

Molecular Formula (TFA Salt): C₁₀₉H₁₅₄N₂₇F₃O₂₈

Molecular Weight (TFA Salt): 2347.62 g/mol

The TFA counterion is an important consideration in experimental design, as it can influence peptide solubility and stability. For certain biological assays, it may be necessary to exchange the TFA for a more biologically compatible counterion, such as acetate or hydrochloride.

Quantitative Pharmacological Data

M35 exhibits high affinity for galanin receptors, with a notable selectivity for the GALR1 subtype over GALR2. Its functional activity is complex, demonstrating both antagonistic and agonistic properties depending on the concentration and cellular context.

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Kd) | 0.1 nM | Galanin Receptor (General) | [1][2] |

| Inhibitory Constant (Ki) | 0.11 nM | Human Galanin Receptor 1 (GalR1) | [1][2] |

| Inhibitory Constant (Ki) | 2.0 nM | Human Galanin Receptor 2 (GalR2) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of M35. These protocols are based on the foundational studies of M35's interaction with galanin receptors in the rat pancreatic β-cell line, Rin m 5F.

Radioligand Binding Assay (Competitive Inhibition)

This protocol details the method for determining the inhibitory constant (Ki) of M35 for galanin receptors using a competitive radioligand binding assay.

Objective: To determine the affinity of M35 for galanin receptors by measuring its ability to displace a radiolabeled galanin analog.

Materials:

-

Cell Line: Rin m 5F (rat insulinoma) cells.

-

Radioligand: [¹²⁵I]Galanin.

-

Competitor Ligand: M35 TFA.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Fluid.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Multi-well plates (e.g., 96-well).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture Rin m 5F cells to confluency.

-

Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, add the following in order:

-

Binding buffer.

-

A constant concentration of [¹²⁵I]Galanin (typically at a concentration close to its Kd).

-

Increasing concentrations of M35 TFA (e.g., from 10⁻¹² M to 10⁻⁶ M).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

The total assay volume should be kept constant (e.g., 250 µL).

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled galanin (e.g., 1 µM).

-

Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a filtration apparatus.

-

Wash the filters three times with an excess of cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of M35.

-

Determine the IC₅₀ value (the concentration of M35 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production

This protocol describes a functional assay to assess the agonistic and antagonistic effects of M35 on GalR1, a Gi/o-coupled receptor, by measuring its impact on forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.

Objective: To determine if M35 acts as an agonist or antagonist at GalR1 by measuring its effect on intracellular cAMP levels.

Materials:

-

Cell Line: Rin m 5F cells.

-

Test Compounds: M35 TFA, Galanin (as a control agonist).

-

Stimulant: Forskolin.

-

Assay Buffer: A suitable buffer such as Krebs-Ringer bicarbonate buffer supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Preparation:

-

Seed Rin m 5F cells in multi-well plates and grow to a suitable confluency.

-

Prior to the assay, wash the cells with the assay buffer and pre-incubate them with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

-

Assay Protocol:

-

For Antagonist Effect:

-

Add varying concentrations of M35 TFA to the cells and incubate for a short period (e.g., 10-15 minutes).

-

Add a fixed concentration of galanin (e.g., 10 nM) to all wells except the basal and forskolin-only controls.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.

-

-

For Agonist Effect:

-

Add varying concentrations of M35 TFA to the cells.

-

Add a fixed concentration of forskolin to all wells except the basal control.

-

-

Include appropriate controls: basal (no treatment), forskolin alone, and galanin + forskolin.

-

Incubate the plates at 37°C for a defined period (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compounds.

-

For antagonistic activity, plot the percentage of reversal of galanin's inhibitory effect as a function of M35 concentration.

-

For agonistic activity, plot the percentage of inhibition of forskolin-stimulated cAMP as a function of M35 concentration.

-

Determine EC₅₀ or IC₅₀ values using non-linear regression analysis.

-

Galanin Receptor Signaling Pathways

M35 exerts its effects by binding to galanin receptors, which are G-protein coupled receptors (GPCRs). The two primary subtypes it interacts with, GalR1 and GalR2, activate distinct downstream signaling cascades.

GalR1 Signaling Pathway

GalR1 primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, this pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The dissociation of the G-protein also releases the Gβγ subunit, which can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.

Caption: Agonist activation of the GalR1 receptor.

GalR2 Signaling Pathway

GalR2 is primarily coupled to the Gq/11 G-protein. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). GalR2 can also couple to Gi, leading to MAPK activation.

Caption: Agonist activation of the GalR2 receptor.

Summary

M35 TFA is a potent and selective chimeric peptide ligand for galanin receptors. Its well-characterized chemical structure and complex pharmacological profile make it an invaluable tool for elucidating the physiological and pathological roles of the galanin system. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development.

References

In Vitro Characterization of M35 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

M35 TFA is a chimeric peptide, consisting of galanin (1-13) and bradykinin (2-9) amide, that acts as a high-affinity ligand for galanin receptors.[1] It is widely recognized as a potent antagonist for the galanin receptor type 1 (GALR1), exhibiting a high binding affinity.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of M35 TFA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.

Quantitative Data Summary

The in vitro bioactivity of M35 TFA has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a comparative overview of its receptor affinity and functional potency.

| Parameter | Receptor/Cell Line | Value | Reference |

| Binding Affinity | |||

| Kd | Galanin Receptor | 0.1 nM | [2] |

| Ki | Human Galanin Receptor Type 1 (hGALR1) | 0.11 nM | |

| Ki | Human Galanin Receptor Type 2 (hGALR2) | 2.0 nM | |

| KD (vs [125I] M35) | Rin m 5F cells | 1 nM | |

| KD (vs [125I] galanin) - High Affinity Site | Rin m 5F cell membranes | 0.3 ± 0.1 nM | |

| KD (vs [125I] galanin) - Low Affinity Site | Rin m 5F cell membranes | 0.52 ± 0.03 µM | |

| Functional Activity | |||

| Antagonist Activity (vs 10 nM galanin) | Rin m 5F cells | Reverses galanin-mediated cAMP inhibition at 1 nM | |

| Agonist Activity | Rin m 5F cells | Inhibits forskolin-stimulated cAMP production at 15 and 30 nM |

Signaling Pathway

M35 TFA exerts its effects primarily through the galanin receptor 1 (GALR1), a G-protein coupled receptor (GPCR). GALR1 is coupled to an inhibitory G-protein (Gαi/o). Upon activation by an agonist, Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, M35 TFA blocks the binding of the endogenous agonist, galanin, thereby preventing this downstream signaling cascade. However, at higher concentrations, M35 TFA can exhibit agonistic properties, directly inhibiting adenylyl cyclase.

References

In Vivo Effects of M35 TFA Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

M35, a chimeric peptide consisting of the N-terminal fragment of galanin (1-13) linked to a bradykinin (2-9) amide fragment, is a high-affinity ligand for galanin receptors. Administered as a trifluoroacetate (TFA) salt, M35 TFA has been investigated for its diverse in vivo effects, acting primarily as a galanin receptor antagonist but also exhibiting partial agonist activity depending on the biological context. This technical guide provides a comprehensive overview of the in vivo effects of M35 TFA administration, with a focus on its roles in cognitive function, neurochemical modulation, metabolic processes, and pain perception. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area. It is important to note that the trifluoroacetate (TFA) counterion itself may have biological activity, a factor to be considered in the interpretation of in vivo studies.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including neurotransmission, hormone secretion, and nociception. It exerts its effects through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. The development of galanin receptor ligands, such as M35, has been instrumental in elucidating the roles of the galanin system in health and disease. M35 TFA has emerged as a critical tool in preclinical research, demonstrating a complex pharmacological profile with significant therapeutic potential. This document synthesizes the current knowledge on the in vivo effects of M35 TFA, providing a detailed resource for the scientific community.

In Vivo Effects of M35 TFA Administration

The in vivo administration of M35 TFA has been shown to modulate a range of physiological and behavioral outcomes. The following sections summarize the key findings in different experimental paradigms.

Cognitive Function

M35 TFA has been investigated for its effects on learning and memory, particularly in the context of spatial memory tasks. As a galanin antagonist, M35 is hypothesized to counteract the memory-impairing effects of galanin.

Table 1: Effects of M35 TFA on Cognitive Function

| Animal Model | Administration Route & Dose | Key Findings | Reference |

| Male Sprague-Dawley Rats | Intracerebroventricular (i.c.v.); 6 nM/10 μL | Improved acquisition of the Morris water maze task. | [1] |

Neurochemical Modulation

M35 TFA has been shown to influence the release of neurotransmitters in the brain, highlighting its role in modulating synaptic transmission.

Table 2: Effects of M35 TFA on Neurotransmitter Release

| Animal Model | Administration Route & Dose | Brain Region | Key Findings | Reference |

| Male Rats | In vivo microdialysis; 300 μM or 3 nmol/10 μL | Striatum | Partially blocked galanin-evoked acetylcholine release; stimulated basal acetylcholine release (agonist effect). | [2] |

Metabolic Processes

The galanin system is implicated in the regulation of metabolism. Studies with M35 TFA have explored its impact on glucose homeostasis.

Table 3: Effects of M35 TFA on Metabolic Parameters

| Animal Model | Administration Route & Dose | Key Findings | Reference |

| Sedentary and Trained Rats | Injections; 5 times per week for 4 weeks | Decreased glucose infusion speeds in euglycemic-hyperinsulinemic clamp tests; attenuated GLUT4 densities at plasma and total cell membranes. | [3] |

Pain Perception

Galanin is known to play a role in pain modulation. The effects of M35 TFA have been studied in a model of neuropathic pain.

Table 4: Effects of M35 TFA on Pain Behavior

| Animal Model | Administration Route & Dose | Key Findings | Reference |

| Non-allodynic Rats with Sciatic Nerve Constriction Injury | Intrathecal (i.t.) | Induced a significant mechanical allodynic state, suggesting endogenous galanin has a tonic inhibitory effect. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of the key experimental protocols used in the cited in vivo studies of M35 TFA.

Morris Water Maze for Spatial Memory Assessment

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room to serve as spatial references.

-

Procedure:

-

Habituation: Rats are allowed to swim freely in the pool for a short period to acclimate to the environment.

-

Acquisition Training: Rats are placed in the water at various starting positions and must find the hidden platform. The latency to find the platform and the path taken are recorded. This is typically repeated for several trials over multiple days.

-

Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

-

-

M35 TFA Administration: For intracerebroventricular (i.c.v.) administration, rats are surgically implanted with a guide cannula aimed at a lateral ventricle. M35 TFA is then microinjected through the cannula at the specified dose and volume prior to the behavioral testing.

In Vivo Microdialysis for Neurotransmitter Release

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of the brain of a freely moving animal.

-

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., the striatum).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate. The collected dialysate is then analyzed to quantify the concentration of the neurotransmitter of interest (e.g., acetylcholine) using techniques like high-performance liquid chromatography (HPLC).

-

-

M35 TFA Administration: M35 TFA can be administered systemically or locally through the microdialysis probe itself to observe its immediate effects on neurotransmitter release.

Euglycemic-Hyperinsulinemic Clamp for Insulin Sensitivity

The euglycemic-hyperinsulinemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.

-

Procedure:

-

Catheterization: Catheters are surgically implanted into a vein (for infusions) and an artery (for blood sampling).

-

Insulin Infusion: A constant infusion of insulin is administered to raise plasma insulin levels to a hyperinsulinemic state.

-

Glucose Infusion: A variable infusion of glucose is administered to maintain blood glucose at a normal (euglycemic) level.

-

Measurement: The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

-

-

M35 TFA Administration: M35 TFA is administered prior to or during the clamp procedure to assess its effect on insulin-stimulated glucose uptake.

Neuropathic Pain Model and Mechanical Allodynia Assessment

Animal models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve, are used to study the mechanisms of and potential treatments for this condition.

-

Surgical Procedure (CCI): The sciatic nerve is loosely ligated at several locations, leading to the development of pain-like behaviors.

-

Behavioral Testing (Mechanical Allodynia): Mechanical allodynia, a painful response to a normally non-painful stimulus, is assessed using von Frey filaments. These are a series of calibrated filaments that are applied to the plantar surface of the hind paw. The filament that elicits a withdrawal response 50% of the time is determined as the mechanical withdrawal threshold.

-

M35 TFA Administration: M35 TFA is administered, often intrathecally, to assess its effects on the mechanical withdrawal threshold.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Galanin Receptor Signaling Pathways

Galanin receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.

Caption: Galanin Receptor Signaling Pathways.

Experimental Workflow for In Vivo Cognitive Assessment

This diagram illustrates the general workflow for studying the effects of M35 TFA on cognitive function in a rodent model.

Caption: In Vivo Cognitive Assessment Workflow.

Discussion and Future Directions

The in vivo administration of M35 TFA has provided valuable insights into the physiological roles of the galanin system. Its complex pharmacological profile, demonstrating both antagonistic and partial agonistic properties, underscores the need for careful interpretation of experimental results. The observed effects on cognition, neurochemistry, metabolism, and pain highlight the therapeutic potential of targeting galanin receptors for a variety of disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying the dual agonistic/antagonistic actions of M35. Further in vivo studies are warranted to explore its effects in other domains regulated by galanin, such as anxiety, depression, and feeding behavior. The development of more selective ligands for the different galanin receptor subtypes will be crucial for dissecting their individual contributions to the observed in vivo effects and for advancing the development of novel therapeutics with improved specificity and efficacy. The potential bioactivity of the TFA counterion should also be considered and controlled for in future studies to ensure that the observed effects are attributable to the M35 peptide itself.

References

- 1. researchgate.net [researchgate.net]

- 2. Single intracerebroventricular administration of amyloid-beta (25-35) peptide induces impairment in short-term rather than long-term memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rat strain differences in response to galanin on the Morris water task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of galanin in cholinergically-mediated memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

M35 TFA Chimeric Peptide: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the M35 TFA chimeric peptide for researchers, scientists, and drug development professionals. M35 is a synthetic chimeric peptide that has garnered significant interest for its high-affinity binding to galanin receptors and its dual-functionality as both an antagonist and an agonist. This document outlines the peptide's composition, mechanism of action, relevant signaling pathways, and key experimental data and protocols.

Core Composition and Structure

The M35 peptide is a chimeric molecule constructed from two distinct peptide fragments: the N-terminal 1-13 amino acid sequence of galanin and the C-terminal 2-9 amino acid sequence of bradykinin, with an amidated C-terminus.[1][2][3][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from its synthesis and purification process using trifluoroacetic acid.[5]

The primary amino acid sequence of the M35 peptide is as follows:

H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

This can be broken down into its constituent parts:

-

Galanin (1-13): H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-

-

Bradykinin (2-9) amide: -Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

Mechanism of Action and Pharmacology

M35 functions as a high-affinity ligand for galanin receptors. Its pharmacological behavior is notably concentration-dependent. At low nanomolar concentrations, M35 acts as a galanin receptor antagonist, blocking the effects of endogenous galanin. However, at higher concentrations (typically above 10 nM), the peptide exhibits agonist properties, mimicking the action of galanin. This dual activity makes M35 a valuable tool for studying the galaninergic system, which is implicated in a variety of physiological processes and disease states, including Alzheimer's disease, pain, depression, and diabetes.

The binding of M35 to galanin receptors is sensitive to GTP and pertussis toxin, which strongly suggests that its signaling is mediated through G-protein coupled receptors (GPCRs), specifically those of the Gi/o family.

Signaling Pathways

The M35 peptide modulates intracellular signaling cascades primarily through its interaction with galanin receptors. As a ligand for these GPCRs, its effects are largely centered on the adenylyl cyclase and cyclic AMP (cAMP) pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings from equilibrium binding studies of the M35 peptide.

| Parameter | Value | Cell Line | Reference |

| Dissociation Constant (KD) | 0.9 ± 0.1 nM | Rin m 5F (rat pancreatic β-cell) | |

| Maximum Binding Capacity (Bmax) | 72 ± 3 fmol/mg protein | Rin m 5F (rat pancreatic β-cell) | |

| Agonist Activity Threshold | > 10 nM | Rin m 5F (rat pancreatic β-cell) |

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol outlines a typical equilibrium binding study to determine the affinity of M35 for galanin receptors.

-

Cell Culture and Membrane Preparation:

-

Culture Rin m 5F cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

Prepare [125I]-labeled M35 as the radioligand.

-

In a series of tubes, add a constant amount of cell membrane preparation (e.g., 50-100 µg of protein).

-

Add increasing concentrations of unlabeled M35 (for competition binding) or a fixed concentration of [125I]M35.

-

For non-specific binding determination, add a high concentration of unlabeled galanin (e.g., 1 µM) to a set of tubes.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression analysis (e.g., Scatchard or Cheng-Prusoff equations) to determine KD and Bmax values.

-

Functional Assay for cAMP Measurement

This protocol describes how to assess the functional impact of M35 on cAMP production.

-

Cell Culture and Treatment:

-

Seed Rin m 5F cells in multi-well plates and grow to near confluency.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Treat cells with varying concentrations of M35, either alone or in combination with a fixed concentration of galanin.

-

Include a control group treated with a cAMP-stimulating agent, such as forskolin.

-

-

Cell Lysis and cAMP Quantification:

-

After the treatment period (e.g., 15-30 minutes), lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

-

Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP levels against the concentration of M35 to determine its dose-response effect (both agonistic and antagonistic).

-

This guide provides a foundational understanding of the M35 TFA chimeric peptide. Further research and application of this versatile molecule will continue to elucidate the complex roles of the galaninergic system in health and disease.

References

M35 Galanin Ligand: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M35 peptide, a chimeric ligand composed of galanin(1-13) and bradykinin(2-9) amide, has emerged as a significant tool in the study of the galaninergic system. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of M35. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visualizations of its mechanism of action. M35 is a high-affinity ligand for galanin receptors, exhibiting a complex pharmacological profile that includes both antagonist and partial agonist activities depending on the cellular context and concentration. This dual nature, coupled with its non-selectivity across galanin receptor subtypes, has made it a valuable, albeit complex, probe for elucidating the physiological roles of galanin.

Introduction: The Advent of a Chimeric Tool

The discovery of M35 was rooted in the broader effort to develop antagonists for galanin receptors to better understand the function of the endogenous neuropeptide galanin.[1] Early research focused on creating chimeric peptides, combining a fragment of the primary ligand with a fragment of another peptide to modulate its activity. M35, chemically identified as [galanin (1-13)-bradykinin(2-9) amide], is a product of this strategy.[2] While the explicit rationale for selecting the bradykinin(2-9) fragment is not extensively detailed in the available literature, the overarching goal was to generate a high-affinity ligand that could block the actions of galanin at its receptors.[3] This approach proved successful in yielding a potent ligand that has been instrumental in functional studies of the galanin system.[2]

Physicochemical Properties and Structure

M35 is a synthetic chimeric peptide. Its structure is a fusion of the N-terminal 1-13 amino acid sequence of galanin and the 2-9 amino acid sequence of bradykinin, with a C-terminal amidation.

Structure: Galanin(1-13)-Bradykinin(2-9) amide

Quantitative Pharmacological Data

The pharmacological profile of M35 is characterized by its high binding affinity for galanin receptors and its complex functional activity. The following tables summarize the key quantitative data for M35.

Table 1: Receptor Binding Affinity of M35

| Receptor Subtype | Species | Kd (nM) | Ki (nM) | Reference(s) |

| GalR1 | Human | - | 0.11 | [4] |

| GalR2 | Human | - | 2.0 | |

| GalR3 | Rat | Not Reported | Binds with similar affinity to GalR2 | |

| Unspecified | Rat | 0.1 | - |

Note: A specific Ki value for M35 at the GalR3 receptor is not consistently reported in the literature, though it is acknowledged to be non-selective and bind to this subtype.

Table 2: In Vitro Functional Activity of M35

| Assay | Cell Line | Effect | Concentration | Reference(s) |

| Forskolin-stimulated cAMP Production | Rin m 5F | Antagonist (reverses galanin inhibition) | 1 nM | |

| Forskolin-stimulated cAMP Production | Rin m 5F | Agonist (inhibits cAMP production) | 15 and 30 nM | |

| Receptor Internalization | HEK293 (HiBiT-GALR1) | Agonist (induces robust internalization) | Not specified | |

| Neurite Outgrowth | Cultured adult mouse dorsal root ganglion neurons | Agonist (enhances neurite outgrowth in the absence of galanin) | Not specified |

Table 3: In Vivo Effects of M35

| Animal Model | Administration Route | Dose | Effect | Reference(s) |

| Male Sprague-Dawley Rats (Swim Maze Task) | Intracerebroventricular (i.c.v.) | 6 nM/10 μL | Improves acquisition of the swim maze task | |

| Rats with Neuropathic Pain | Intrathecal (i.t.) | Not specified | Antagonist (blocks galanin-induced anti-allodynic effect) | |

| Non-allodynic Rats with Nerve Injury | Intrathecal (i.t.) | Not specified | Induces a mechanical allodynic state |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the generalized protocols for key experiments used in the characterization of M35.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of M35 for galanin receptors.

Objective: To measure the ability of M35 to displace a radiolabeled galanin ligand from its receptor.

Materials:

-

Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., 125I-galanin).

-

M35 peptide.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target galanin receptor subtype in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of M35.

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of M35 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This assay is used to determine the functional effect of M35 on Gi/o-coupled galanin receptors (GalR1 and GalR3).

Objective: To measure the ability of M35 to modulate forskolin-stimulated cAMP production.

Materials:

-

Whole cells expressing the galanin receptor of interest (e.g., Rin m 5F or transfected HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

M35 peptide.

-

Galanin (as a control agonist).

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.

-

Pre-treatment (for antagonist mode): Incubate the cells with varying concentrations of M35 for a short period before adding the agonist.

-

Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production. For antagonist testing, co-incubate with galanin. For agonist testing, add M35 alone. Include a PDE inhibitor in the stimulation buffer.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: For antagonist activity, determine the IC50 of M35 in inhibiting the galanin-mediated effect. For agonist activity, determine the EC50 of M35 in inhibiting forskolin-stimulated cAMP levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in M35's action can aid in understanding its mechanism. The following diagrams, generated using the DOT language, illustrate the signaling pathways of galanin receptors and a typical experimental workflow for characterizing a ligand like M35.

Caption: Galanin Receptor Signaling Pathways Modulated by M35.

Caption: Experimental Workflow for M35 Characterization.

Discussion and Future Directions

M35 has proven to be a valuable pharmacological tool for investigating the roles of the galanin system in various physiological and pathological processes, including pain, cognition, and neuroendocrine regulation. Its high affinity and ability to antagonize galanin action have been particularly useful. However, the interpretation of results obtained with M35 must be approached with caution due to its complex pharmacology. Its non-selectivity across galanin receptor subtypes means that observed effects cannot be definitively attributed to a single receptor without further validation using more selective ligands or genetic models. Furthermore, its concentration-dependent switch from antagonist to agonist activity in certain assays highlights the importance of careful dose-response studies.

Future research in the field of galanin ligand development will likely focus on creating highly selective agonists and antagonists for each of the three galanin receptor subtypes. Such tools are essential for dissecting the specific functions of GalR1, GalR2, and GalR3 and for developing targeted therapeutics with improved efficacy and reduced side effects. The lessons learned from the development and characterization of chimeric peptides like M35 will undoubtedly inform these future endeavors.

Conclusion

The chimeric peptide M35 represents a significant milestone in the exploration of the galaninergic system. Its discovery and subsequent characterization have provided the scientific community with a potent, albeit complex, tool for probing the multifaceted roles of galanin. This technical guide has summarized the key data and methodologies related to M35, offering a valuable resource for researchers. While the quest for more selective galanin receptor ligands continues, the contributions of M35 to our current understanding of galanin biology are undeniable.

References

- 1. M-15: high-affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of chimeric peptide ligands to galanin receptors and substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role and Function of Trifluoroacetic Acid (TFA) in a Research Context

An in-depth analysis of publicly available scientific and technical literature did not yield information on a specific molecule or compound designated as "M35" in the context of a trifluoroacetic acid salt with a defined biological function. The identifier "M35" is not associated with a known drug, peptide, or research compound for which a detailed technical guide on its core function, signaling pathways, and experimental protocols could be compiled.

However, the term "trifluoroacetic acid (TFA) salt" is highly relevant in the field of drug development, particularly in the synthesis and purification of peptides and other therapeutic molecules. Trifluoroacetic acid is a strong acid commonly used in the final steps of solid-phase peptide synthesis to cleave the synthesized peptide from the resin and in purification processes like high-performance liquid chromatography (HPLC).[1][2][3] As a result, the final peptide product is often isolated as a TFA salt, where the trifluoroacetate anion acts as a counter-ion to positively charged residues on the peptide.[1][2]

This technical guide will, therefore, focus on the function and implications of trifluoroacetic acid and its salts in the context of research and drug development, providing the requested in-depth information, data presentation, experimental protocols, and visualizations.

Trifluoroacetic acid (CF₃COOH) is a synthetic organofluorine compound that is widely used in organic chemistry and is the most abundant per- and polyfluoroalkyl substance (PFAS) found in the environment. In a laboratory and pharmaceutical setting, its utility stems from its strong acidity, volatility, and solubility in organic solvents.

Key Applications in Drug Development:

-

Peptide Synthesis and Cleavage: TFA is a standard reagent for cleaving synthesized peptides from the solid-phase resin.

-

Chromatography: It is frequently used as an ion-pairing agent in reverse-phase HPLC for the purification of peptides and small proteins.

-

Protecting Group Removal: TFA's strong acidity is effective in removing Boc (tert-butyloxycarbonyl) protecting groups from amino acids during peptide synthesis.

-

Solvent: It serves as a versatile solvent for NMR spectroscopy for acid-stable materials.

The presence of TFA as a salt in a final peptide or drug product can have significant implications for experimental results. Trifluoroacetate counter-ions can alter the secondary structure, mass, and solubility of peptides, and may affect the outcomes of in vivo and in vitro biological assays. Due to these potential interferences, it is often necessary to remove TFA from the final product.

Quantitative Data on TFA in Peptide Preparations

The amount of residual TFA in a lyophilized peptide sample can vary. The following table summarizes typical TFA content found in commercial peptide preparations.

| Peptide Sample | Manufacturer's Salt Form | Measured TFA Content (mg/g of peptide) | Reference |

| MSH-RIF | Trifluoroacetate salt | 193 - 202 | |

| FMRF Amide Related Peptide | Trifluoroacetate salt | 193 - 202 |

Experimental Protocols

A common and critical experimental procedure related to TFA salts is the removal or exchange of the trifluoroacetate counter-ion. Below are detailed methodologies for this process.

Protocol 1: TFA Removal via HCl Exchange

This protocol is widely used to replace TFA counter-ions with hydrochloride.

Materials:

-

Peptide-TFA salt

-

Distilled water or phosphate buffer (50 mM phosphate, 100 mM NaCl)

-

100 mM Hydrochloric acid (HCl) solution

-

Lyophilizer

-

Liquid nitrogen

Procedure:

-

Dissolve the peptide in distilled water or phosphate buffer at a concentration of 1 mg/mL.

-

Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

-

Allow the solution to stand at room temperature for at least one minute.

-

Freeze the solution rapidly, preferably in liquid nitrogen.

-

Lyophilize the frozen solution overnight to remove all liquid.

-

For thorough removal, re-dissolve the lyophilized powder in the HCl solution, freeze, and lyophilize again. Repeat this cycle at least twice.

-

After the final lyophilization, the peptide is obtained as the hydrochloride salt.

Protocol 2: TFA Removal via Anion Exchange Chromatography

This method is suitable for exchanging TFA for acetate, which is often more biocompatible.

Materials:

-

Peptide-TFA salt

-

Strong anion exchange resin

-

1 M Sodium acetate solution

-

Distilled water

Procedure:

-

Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the peptide.

-

Equilibrate the column by eluting with a 1 M solution of sodium acetate.

-

Wash the column thoroughly with distilled water to remove excess sodium acetate.

-

Dissolve the peptide in distilled water and apply it to the column.

-

Elute the peptide from the column with distilled water, collecting the fractions.

-

Combine the fractions containing the purified peptide and lyophilize to obtain the peptide acetate salt.

Visualizations

Experimental Workflow for TFA Removal

The following diagram illustrates the general workflow for removing TFA from a peptide sample.

Logical Relationship of TFA in Peptide Research

This diagram shows the logical flow from peptide synthesis to the considerations for biological testing.

References

Galanin (1-13)-Bradykinin(2-9) Amide (M35): A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galanin (1-13)-bradykinin(2-9) amide, commonly known as M35, is a chimeric peptide that has garnered significant interest in neurobiology and pharmacology. This high-affinity ligand for galanin receptors exhibits a complex pharmacological profile, acting as a potent antagonist at low nanomolar concentrations and demonstrating agonistic properties at higher concentrations. This dual functionality, coupled with its high affinity for galanin receptor subtypes, makes M35 a critical tool for elucidating the physiological roles of the galaninergic system and a potential scaffold for the development of novel therapeutics targeting neurological and metabolic disorders. This document provides a comprehensive overview of the synthesis, binding characteristics, signaling pathways, and experimental protocols related to M35 research.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including nociception, cognition, and hormonal secretion. Its actions are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The development of selective ligands for these receptors is crucial for understanding their specific functions. M35 is a synthetic chimeric peptide constructed from the N-terminal fragment of galanin (1-13), responsible for receptor recognition, and a fragment of bradykinin (2-9) at the C-terminus. This design strategy has yielded a high-affinity ligand with unique properties at galanin receptors.

Synthesis and Structure

M35 is a 22-amino acid peptide amide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH₂.

General Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific, detailed protocol for the synthesis of M35 is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The general steps are as follows:

-

Resin Preparation: A suitable solid support, such as a Rink Amide resin, is used to generate the C-terminal amide upon cleavage. The resin is swelled in an appropriate solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Arginine) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Chain Elongation: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the M35 sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data: Receptor Binding Affinity

M35 exhibits high affinity for galanin receptors, with a notable preference for the GalR1 subtype. The binding affinities are typically determined through competitive radioligand displacement assays.

| Receptor Subtype | Ligand | Species | Cell Line/Tissue | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| GalR1 | M35 | Human | Recombinant | 0.11 | [1][2] | ||

| GalR2 | M35 | Human | Recombinant | 2.0 | [1][2] | ||

| Galanin Receptor | M35 | Rat | Rin m 5F Cells | 0.3 ± 0.1 | [3] | ||

| Galanin Receptor | M35 | Rat | Rin m 5F Cells | 520 ± 30 | |||

| Galanin Receptor | M35 | Rat | Dorsal Spinal Cord | 0.3 |

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of M35 for galanin receptors.

-